2,4,7-Trimethylindan-1-ol
Description
2,4,7-Trimethylindan-1-ol is a substituted indanol derivative characterized by a bicyclic indan backbone with three methyl groups at the 2-, 4-, and 7-positions and a hydroxyl group at the 1-position.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C12H16O/c1-7-4-5-8(2)11-10(7)6-9(3)12(11)13/h4-5,9,12-13H,6H2,1-3H3 |
InChI Key |
DNPADAPQONTTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C1O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Structural Complexity : this compound shares the indan backbone with 1,1,3-Trimethyl-3-phenylindan but lacks the phenyl group, which reduces steric hindrance and may enhance solubility in polar solvents.
- Functional Group Diversity : Unlike 3,4,4-Trimethyl-1-pentyn-3-ol (an alkyne-containing alcohol), this compound features an aromatic hydroxyl group, conferring distinct reactivity in oxidation or esterification reactions .
Physical and Chemical Properties
While direct data for this compound are sparse, inferences can be drawn from analogs:
Notable Trends:
- The hydroxyl group in this compound increases polarity compared to 1,1,3-Trimethyl-3-phenylindan but less than 3,4,4-Trimethyl-1-pentyn-3-ol, which benefits from both hydroxyl and alkyne functionalities .
- Thermal stability is likely higher than 3,4,4-Trimethyl-1-pentyn-3-ol due to the absence of reactive alkyne bonds.
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